molecular formula C17H12F3N3O2 B2493357 2-phenyl-2-[[2-(trifluoromethyl)quinazolin-4-yl]amino]acetic Acid CAS No. 1008999-12-9

2-phenyl-2-[[2-(trifluoromethyl)quinazolin-4-yl]amino]acetic Acid

Cat. No.: B2493357
CAS No.: 1008999-12-9
M. Wt: 347.297
InChI Key: ZPSCGBCFUMEHEO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-phenyl-2-[[2-(trifluoromethyl)quinazolin-4-yl]amino]acetic acid is a synthetic compound that belongs to the class of quinazoline derivatives. Quinazoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-phenyl-2-[[2-(trifluoromethyl)quinazolin-4-yl]amino]acetic acid typically involves the condensation of 2-(trifluoromethyl)quinazoline-4-amine with phenylacetic acid under specific reaction conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as phase-transfer catalysis, microwave-assisted reactions, and metal-mediated reactions are commonly employed to enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

2-phenyl-2-[[2-(trifluoromethyl)quinazolin-4-yl]amino]acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, are optimized based on the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield quinazoline derivatives with additional oxygen-containing functional groups, while reduction reactions may result in the formation of reduced quinazoline derivatives .

Mechanism of Action

The mechanism of action of 2-phenyl-2-[[2-(trifluoromethyl)quinazolin-4-yl]amino]acetic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to specific receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological activity being studied .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-phenyl-2-[[2-(trifluoromethyl)quinazolin-4-yl]amino]acetic acid include other quinazoline derivatives such as:

Uniqueness

What sets this compound apart from other similar compounds is its unique combination of a phenyl group and a trifluoromethyl-substituted quinazoline moiety. This structural feature contributes to its distinct chemical and biological properties, making it a valuable compound for various scientific research applications .

Properties

IUPAC Name

2-phenyl-2-[[2-(trifluoromethyl)quinazolin-4-yl]amino]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12F3N3O2/c18-17(19,20)16-21-12-9-5-4-8-11(12)14(23-16)22-13(15(24)25)10-6-2-1-3-7-10/h1-9,13H,(H,24,25)(H,21,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPSCGBCFUMEHEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C(=O)O)NC2=NC(=NC3=CC=CC=C32)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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